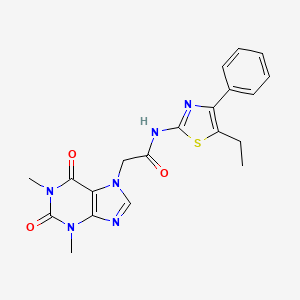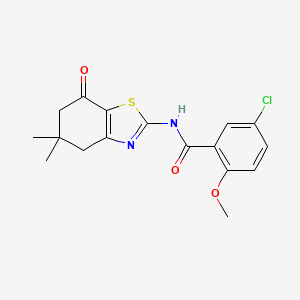![molecular formula C20H21ClN2O2 B3447203 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B3447203.png)
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as TBCQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TBCQ belongs to the quinazolinone family of compounds, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the cell. For example, 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has also been found to exhibit potent biological activity at low concentrations. However, 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. In addition, 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has not been extensively tested in animal models, and its toxicity profile is not well established.
Zukünftige Richtungen
There are several future directions for the research on 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone. Understanding the molecular targets of 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone can help to identify new therapeutic targets for cancer and viral infections. Another direction is to test the efficacy of 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone in animal models. Animal studies can provide valuable information on the toxicity profile and pharmacokinetics of 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone. Finally, future studies can focus on developing new derivatives of 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone with improved biological activity and selectivity.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone has been found to exhibit antiviral activity against the human cytomegalovirus, which is a common cause of viral infections in immunocompromised individuals.
Eigenschaften
IUPAC Name |
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-20(2,3)16-12-14(21)8-9-18(16)25-11-10-23-13-22-17-7-5-4-6-15(17)19(23)24/h4-9,12-13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINKZQBLNGRENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447120.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3447134.png)

![3-(isobutyrylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3447140.png)


![2-{4-[1-(4-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3447180.png)
![6-ethyl-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one](/img/structure/B3447186.png)
![9-(1-phenyl-1H-pyrazol-4-yl)-10-(trifluoromethyl)-3,4-dihydro-2H,8H-[1,4]dioxepino[2,3-h]chromen-8-one](/img/structure/B3447188.png)
![8-benzyl-1-methyl-4-(4-methylphenyl)-6,7,8,9-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3447194.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3447197.png)
![N-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3447210.png)
![1-(diphenylmethyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B3447217.png)
![4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3447225.png)